molecular formula C24H13Cl2FN2O2 B11558186 N-{(E)-[5-(3,4-dichlorophenyl)furan-2-yl]methylidene}-2-(3-fluorophenyl)-1,3-benzoxazol-5-amine

N-{(E)-[5-(3,4-dichlorophenyl)furan-2-yl]methylidene}-2-(3-fluorophenyl)-1,3-benzoxazol-5-amine

Cat. No.: B11558186
M. Wt: 451.3 g/mol
InChI Key: PELYOWCIWXKIRH-UHFFFAOYSA-N
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Description

(E)-1-[5-(3,4-Dichlorophenyl)furan-2-yl]-N-[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]methanimine is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a furan ring, dichlorophenyl, fluorophenyl, and benzoxazole moieties, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (E)-1-[5-(3,4-dichlorophenyl)furan-2-yl]-N-[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]methanimine typically involves multi-step organic reactions. The process begins with the preparation of the furan ring substituted with a dichlorophenyl group. This is followed by the synthesis of the benzoxazole ring with a fluorophenyl group. The final step involves the formation of the methanimine linkage between the two moieties under specific reaction conditions, such as the use of a suitable base and solvent.

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to enhance the efficiency of the production process.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can occur at the methanimine linkage, resulting in the formation of amine derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products: The major products formed from these reactions include various substituted derivatives of the original compound, which can have different chemical and physical properties.

Scientific Research Applications

(E)-1-[5-(3,4-dichlorophenyl)furan-2-yl]-N-[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]methanimine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of advanced materials and as a component in chemical sensors.

Mechanism of Action

The mechanism of action of (E)-1-[5-(3,4-dichlorophenyl)furan-2-yl]-N-[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]methanimine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target organism or system.

Comparison with Similar Compounds

  • (E)-1-[5-(3,4-dichlorophenyl)furan-2-yl]-N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]methanimine
  • (E)-1-[5-(3,4-dichlorophenyl)furan-2-yl]-N-[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]methanimine

Comparison: Compared to similar compounds, (E)-1-[5-(3,4-dichlorophenyl)furan-2-yl]-N-[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]methanimine exhibits unique properties due to the specific arrangement of its functional groups. The presence of both dichlorophenyl and fluorophenyl groups enhances its chemical stability and reactivity, making it a valuable compound for various applications.

Properties

Molecular Formula

C24H13Cl2FN2O2

Molecular Weight

451.3 g/mol

IUPAC Name

1-[5-(3,4-dichlorophenyl)furan-2-yl]-N-[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]methanimine

InChI

InChI=1S/C24H13Cl2FN2O2/c25-19-7-4-14(11-20(19)26)22-9-6-18(30-22)13-28-17-5-8-23-21(12-17)29-24(31-23)15-2-1-3-16(27)10-15/h1-13H

InChI Key

PELYOWCIWXKIRH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)C2=NC3=C(O2)C=CC(=C3)N=CC4=CC=C(O4)C5=CC(=C(C=C5)Cl)Cl

Origin of Product

United States

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